N-Desmethyl Almotriptan

Drug metabolism Cytochrome P450 Monoamine oxidase

Analytical labs requiring pharmacopeial impurity standards for almotriptan face a critical challenge: using the parent drug or a different triptan metabolite introduces errors in retention time, ionization efficiency, and extraction recovery, leading to non-validatable data and regulatory rejection. N-Desmethyl Almotriptan (CAS 334981-12-3) is the certified EP Impurity A and USP Related Compound C reference standard. • ≥95% purity with full pharmacopeial traceability for HPLC, UPLC, and LC-MS/MS system suitability. • Precisely quantitated standard (MW 321.44 g/mol) for bioanalytical method validation, forced degradation studies, and CYP reaction phenotyping. • Globally stocked in mg quantities with ambient shipping; eliminates multi-week synthesis delays that stall ANDA submissions.

Molecular Formula C16H23N3O2S
Molecular Weight 321.44
CAS No. 334981-12-3
Cat. No. B602154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Almotriptan
CAS334981-12-3
Synonyms1-[[[3-[2-(Methylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]-pyrrolidine;  N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-indole-3-ethanamine; 
Molecular FormulaC16H23N3O2S
Molecular Weight321.44
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
InChIInChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

N-Desmethyl Almotriptan Reference Standard Overview


N-Desmethyl Almotriptan (CAS 334981-12-3), also designated as Almotriptan EP Impurity A and USP Related Compound C, is the N-demethylated metabolite of the antimigraine agent almotriptan [1]. It belongs to the tryptamine class of organic compounds, structurally characterized by an indole ring substituted at the 3-position by an ethanamine moiety, with a pyrrolidine-1-sulfonylmethyl substituent at the 5-position [2]. This compound is a secondary amine derivative formed via oxidative N-demethylation of the parent drug's dimethylaminoethyl group [3]. As a metabolite and a pharmacopeial impurity standard, it serves critical roles in analytical method development, bioanalytical quantitation, and in vitro metabolism studies [4].

Designated EP Impurity A / USP Related Compound C impurity standard
N-demethylated metabolite of almotriptan formed via minor CYP pathway
Research use: analytical method development, bioanalytical quantitation, in vitro metabolism

Why Generic Substitutes Fail for N-Desmethyl Almotriptan


Substituting N-Desmethyl Almotriptan with almotriptan or other triptan-class compounds in analytical workflows introduces quantifiable errors in method specificity, recovery, and accuracy. Almotriptan undergoes deamination via MAO-A as its primary metabolic route, forming the γ-aminobutyric acid derivative as a major in vivo metabolite, while N-demethylation represents a minor pathway mediated by multiple cytochrome P450 isoforms [1]. Consequently, the physicochemical and chromatographic properties of N-Desmethyl Almotriptan differ substantially from the parent drug—distinctions that directly impact retention time, ionization efficiency in LC-MS/MS, and extraction recovery during sample preparation [2]. Furthermore, unlike zolmitriptan, whose N-desmethyl metabolite exhibits higher receptor affinity than the parent, almotriptan's N-desmethyl metabolite has not been identified as an active contributor to therapeutic effect, rendering it an impurity rather than an active moiety [1][3]. For applications requiring precise quantitation of this specific metabolite or impurity—such as bioequivalence studies, forced degradation assessments, or pharmacopeial compliance testing—use of the incorrect reference standard yields non-validatable data and regulatory rejection [4].

Physicochemical differences from parent drug may shift retention time, ionization efficiency, and extraction recovery in LC-MS/MS.
Pharmacopeial impurity identity (EP/USP) cannot be met with non-designated almotriptan metabolites; regulatory method validation requires the specified reference standard.
Triptan-class metabolite activity differences (e.g., active vs. inactive N-desmethyl derivatives) may confound comparative pharmacology if an incorrect compound is used.

N-Desmethyl Almotriptan Comparative Evidence


Metabolic Pathway: Minor CYP vs. Major MAO-A Route

Almotriptan metabolism bifurcates into two distinct pathways: oxidative deamination via MAO-A (primary) and N-demethylation via multiple CYP isoforms (secondary) [1]. The N-demethylation pathway generating N-Desmethyl Almotriptan involves five different cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19), flavin monooxygenase-3 (FMO3)-mediated N-oxidation, and MAO-A-catalyzed oxidative deamination [1][2]. This multi-enzyme redundancy contrasts with almotriptan's primary clearance route: MAO-A deamination produces the γ-aminobutyric acid and indole acetic acid metabolites, which constitute the major in vivo metabolites in humans [2]. Unlike zolmitriptan, whose N-desmethyl metabolite exhibits enhanced receptor affinity (Ki values approximately 2-fold lower than parent at 5-HT1B/1D), almotriptan's N-desmethyl derivative has not been reported as pharmacologically active [3][4].

Metabolic pathway
Class-level
N-demethylation via ≥5 CYP isoforms + FMO3; MAO-A deamination is the primary clearance route.
Reported minor-pathway metabolite analysis context
Multi-enzyme IVIVE requires careful phenotyping review
Drug metabolism Cytochrome P450 Monoamine oxidase In vitro metabolism

Regulatory Designation as EP Impurity A and USP Compound C

N-Desmethyl Almotriptan is officially designated as Almotriptan EP Impurity A under the European Pharmacopoeia and as Almotriptan USP Related Compound C under the United States Pharmacopeia [1]. This regulatory classification mandates its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of almotriptan [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, generic triptan-class compounds or other almotriptan metabolites lack this specific regulatory identity and corresponding certified reference material status.

Regulatory identity
Head-to-head
Officially designated EP Impurity A and USP Related Compound C.
Regulatory impurity standard identity for method validation
Certified reference material; traceability to pharmacopeial monographs
Pharmaceutical analysis Impurity profiling Pharmacopeial standards Regulatory compliance

Lack of Active N-Desmethyl Metabolite in Almotriptan

Within the triptan class, the pharmacological activity of N-desmethyl metabolites varies substantially. Zolmitriptan is converted to an active N-desmethyl metabolite with approximately 2- to 3-fold higher affinity for 5-HT1B/1D receptors than the parent compound [1][2]. Eletriptan also forms a pharmacologically active N-desmethyl metabolite via CYP3A4 [3]. In contrast, almotriptan is not reported to produce an active N-desmethyl metabolite; its primary clearance is MAO-A deamination, and no active metabolite has been identified in clinical studies [4][5]. This fundamental difference distinguishes almotriptan's metabolic profile from zolmitriptan, eletriptan, and other triptans whose N-desmethyl derivatives contribute to therapeutic effect.

Active metabolite status
Class-level
Almotriptan: no active N-desmethyl metabolite; zolmitriptan: active N-desmethyl (2–3× higher affinity).
Inactive N-desmethyl comparator for triptan SAR studies
Context-dependent; not all triptans produce active N-demethylated metabolites
Comparative pharmacology Triptan metabolism Active metabolites Structure-activity relationship

Multi-Enzyme N-Demethylation and Analytical Complexity

The formation of N-Desmethyl Almotriptan is catalyzed by a redundant ensemble of enzymes: five distinct cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19) plus flavin monooxygenase-3 (FMO3)-mediated N-oxidation, and MAO-A-catalyzed oxidative deamination [1]. This multi-enzyme redundancy contrasts with almotriptan's 2-hydroxylation pathway, which is mediated solely by CYP3A4 and CYP2D6 [1]. The involvement of multiple enzymes with distinct kinetic parameters and tissue distribution patterns complicates in vitro-to-in vivo extrapolation (IVIVE) of N-demethylation rates. Accurate quantitation of this metabolite in hepatocyte incubations, microsomal stability assays, or reaction phenotyping studies mandates the use of authenticated N-Desmethyl Almotriptan reference material with defined purity (typically ≥95%) for LC-MS/MS calibration .

Enzyme multiplicity
Method context
≥7 enzymes (5 CYP, FMO3, MAO-A) mediate N-demethylation; 2 enzymes for 2-hydroxylation.
Multi-enzyme N-demethylation pathway analytical context
Quantitative reference needed for reaction phenotyping and DDI risk assessment
Enzyme kinetics Cytochrome P450 FMO3 MAO-A In vitro metabolism

N-Desmethyl Almotriptan Applications


Analytical Method Development for Impurity Profiling

N-Desmethyl Almotriptan serves as the certified EP Impurity A and USP Related Compound C reference standard for HPLC, UPLC, and LC-MS/MS method development. This scenario directly follows from the compound's regulatory identity established in Section 3, Evidence Item 2. Analytical laboratories use this standard to establish system suitability parameters (resolution, tailing factor, theoretical plates), determine limit of quantitation (LOQ) and limit of detection (LOD) for impurity assays, and validate method specificity against co-eluting peaks. The certified purity (≥95%) and traceability to pharmacopeial standards ensure method transferability across QC laboratories and regulatory acceptance during ANDA review [1].

In Vitro CYP-Mediated N-Demethylation Studies

This scenario derives from the metabolic enzyme multiplicity evidence in Section 3, Evidence Item 4. Researchers utilize N-Desmethyl Almotriptan as a quantitative analytical standard in reaction phenotyping experiments using human liver microsomes, S9 fractions, or recombinant CYP isoforms. Applications include measuring formation rates under varying substrate concentrations, determining kinetic parameters (Km, Vmax) for each contributing enzyme, assessing time-dependent inhibition, and conducting CYP reaction phenotyping with isoform-selective chemical inhibitors. The compound's defined molecular weight (321.438 g/mol) and CAS registry (334981-12-3) enable precise molar quantitation in LC-MS/MS methods [2].

Comparative Pharmacology of Active vs. Inactive Triptan Metabolites

This scenario directly follows from the class-level metabolic profile differentiation established in Section 3, Evidence Item 3. N-Desmethyl Almotriptan serves as a critical negative control in structure-activity relationship (SAR) studies comparing active N-desmethyl triptan metabolites (e.g., zolmitriptan's active N-desmethyl derivative) against inactive or pharmacologically uncharacterized N-demethylated analogs. Researchers require this compound to establish baseline receptor binding profiles and functional activity in 5-HT1B/1D receptor assays, thereby distinguishing metabolites that contribute to therapeutic efficacy from those that do not [3].

Forced Degradation and Stability-Indicating Method Development

This scenario derives from the compound's identity as a specific degradation-related impurity referenced in Section 1 and Section 3. N-Desmethyl Almotriptan is used as a reference marker during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress conditions) to identify and track the formation of N-demethylated degradation products. Its inclusion in stability-indicating HPLC methods ensures that degradation peaks are accurately identified and that the method can resolve the N-desmethyl impurity from the parent drug peak and other degradation products. This application is essential for establishing drug product shelf-life specifications and meeting ICH Q1A(R2) stability testing requirements [1].

Application
Selection Property
Validation Focus
Impurity profiling method development
Pharmacopeial identity (EP/USP designated)
System suitability, specificity, and resolution review
In vitro CYP N-demethylation studies
Authenticated metabolite reference standard
Reaction phenotyping and kinetic parameter review
Triptan metabolite SAR studies
Inactive N-desmethyl metabolite control
5-HT1B/1D receptor activity differentiation
Forced degradation / stability-indicating methods
Degradation-related impurity marker
Degradation product identification and peak purity

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